![molecular formula C7H9F2NO B2839546 1,1-Difluoro-6-azaspiro[2.5]octan-5-one CAS No. 2225146-76-7](/img/structure/B2839546.png)

1,1-Difluoro-6-azaspiro[2.5]octan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

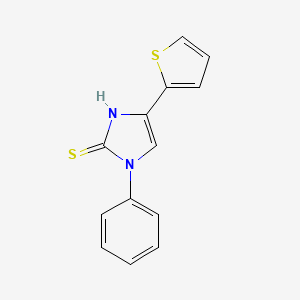

1,1-Difluoro-6-azaspiro[2.5]octan-5-one is a chemical compound with the CAS Number: 2225146-76-7 . It has a molecular weight of 161.15 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 161.15 . The storage temperature for this compound is room temperature .Scientific Research Applications

Formation of Fluorinated Compounds

A study by Kovtonyuk et al. (2005) investigated the reactions of polyfluorinated cyclohexa-2,5-dienones with diazomethane, leading to the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. These compounds further reacted with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing a method for creating fluorinated compounds with potential applications in material science and pharmaceutical chemistry (Kovtonyuk et al., 2005).

Peptide Synthesis

Suter et al. (2000) described the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound was utilized in peptide synthesis as a dipeptide building block, demonstrating its utility in constructing complex peptide structures (Suter et al., 2000).

Synthesis of Novel Angular Spirocyclic Azetidines

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. Their work demonstrates an efficient approach to synthesizing spirocyclic compounds with potential applications in drug discovery (Guerot et al., 2011).

Fluorine-containing Polymers

Jiang et al. (2014) explored the development of semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer for applications in proton exchange membranes. Their work contributes to advancements in materials for energy conversion and storage technologies (Jiang et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

2,2-difluoro-6-azaspiro[2.5]octan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLFCLAEARVQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC12CC2(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)

![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2839479.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)